Ethyl acetate-PEG1

Descripción

The exact mass of the compound 2-(2-Hydroxyethoxy)ethyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

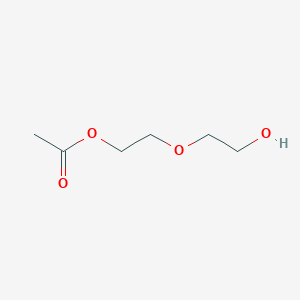

IUPAC Name |

2-(2-hydroxyethoxy)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(8)10-5-4-9-3-2-7/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXFZKQPYACQLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943206 |

Source

|

| Record name | 2-(2-Hydroxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093-20-1 |

Source

|

| Record name | Diethylene glycol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyethoxy)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002093201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Acetate-PEG1: A Technical Primer for Drug Development Professionals

An In-depth Guide to the Properties and Applications of a Versatile PROTAC Linker

Ethyl acetate-PEG1 is a heterobifunctional, PEG-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, combining a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a reactive ethyl acetate (B1210297) group, offers researchers a valuable tool for inducing targeted protein degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound, also known by its IUPAC name 2-(2-hydroxyethoxy)ethyl acetate, is a small molecule linker.[1] Its properties are critical for its function in PROTACs, influencing the solubility, cell permeability, and spatial orientation of the resulting ternary complex. The quantitative data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2093-20-1 | [1][2][3] |

| Molecular Formula | C6H12O4 | [1][2][3] |

| Molecular Weight | 148.16 g/mol | [1][2][3][4] |

| Exact Mass | 148.0700 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.1208 g/cm³ | [2] |

| Purity | ≥95.0% | [1][2] |

| SMILES | CC(OCCOCCO)=O | [1][2] |

| InChI Key | XXXFZKQPYACQLD-UHFFFAOYSA-N | [1][4] |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are proprietary to chemical suppliers, a plausible synthetic route can be inferred from fundamental organic chemistry principles, likely involving a Fischer esterification reaction.

Hypothetical Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

Diethylene glycol

-

Acetic acid

-

Sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

-

Distilled water

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser, combine diethylene glycol and an excess of acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 85°C) for several hours to drive the esterification reaction.[5]

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine to remove residual water.[5]

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by fractional distillation to yield pure this compound.

Characterization: The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in PROTAC-Mediated Protein Degradation

This compound serves as a linker in the construction of PROTACs.[2][3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates the general workflow for utilizing a linker like this compound in the development and testing of a novel PROTAC.

Caption: General experimental workflow for PROTAC development.

Mechanism of Action: PROTAC-Induced Protein Degradation

The signaling pathway initiated by a PROTAC molecule is a cornerstone of its therapeutic potential. The following diagram visualizes this process.

Caption: PROTAC mechanism of action leading to protein degradation.

Concluding Remarks

This compound represents a fundamental building block in the rapidly advancing field of targeted protein degradation. Its well-defined physicochemical properties and utility as a PROTAC linker make it an invaluable tool for researchers in drug discovery and development. The methodologies and pathways described herein provide a foundational understanding for the effective application of this and similar molecules in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to Ethyl Acetate-PEG1: Chemical Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl acetate-PEG1, a molecule of interest in various research and development fields, including its application as a PEG-based PROTAC linker.[1] This document details its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound, systematically named 2-(2-hydroxyethoxy)ethyl acetate (B1210297), is the monoacetate ester of diethylene glycol.[2][3] It is characterized by a terminal ethyl acetate group connected to a single polyethylene (B3416737) glycol (PEG) unit, rendering it amphiphilic.

Chemical Structure:

Caption: Synthesis workflow for this compound.

References

Unraveling the Mechanism of Action of Ethyl acetate-PEG1 in PROTACs: A Technical Guide

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the intricate design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker connecting these two moieties plays a critical, often underappreciated, role in the overall efficacy of the PROTAC. This technical guide provides an in-depth analysis of the mechanism of action of a specific linker building block, Ethyl acetate-PEG1, also known by its chemical name 2-(2-hydroxyethoxy)ethyl acetate (B1210297). This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of novel PROTAC therapeutics.

The Core Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker is the architectural backbone of the PROTAC, and its composition, length, and flexibility are critical determinants of the stability and productivity of this ternary complex.[3][4] An optimized linker facilitates the correct spatial orientation of the POI and E3 ligase, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2]

Deconstructing "this compound": A Building Block for PROTAC Linkers

"this compound" is a commercially available chemical entity used in the synthesis of PROTACs.[5][6] Its chemical structure is 2-(2-hydroxyethoxy)ethyl acetate. It is crucial to understand that "this compound" is not a complete, bifunctional linker but rather a mono-functionalized precursor. It consists of a single polyethylene (B3416737) glycol (PEG) unit (PEG1) providing a short, flexible, and hydrophilic spacer. One terminus of this molecule is an ethyl acetate group, while the other is a hydroxyl group.

The hydroxyl group serves as a reactive handle for further chemical modification, allowing for the elongation of the linker and the eventual attachment of either the warhead or the E3 ligase ligand. The "Ethyl acetate" part of the name refers to the ester functional group present in the molecule.

The Mechanistic Contribution of the PEG1 Moiety

The single ethylene (B1197577) glycol unit in this compound imparts fundamental properties to the final PROTAC linker that are critical for its mechanism of action.

-

Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which are often large and hydrophobic.[1][2][7] This improved solubility is crucial for administration and bioavailability. The hydrophilic nature of the PEG unit can also influence cell permeability, a key factor for PROTACs to reach their intracellular targets.[4]

-

Flexibility and Ternary Complex Formation: The PEG1 unit provides a degree of conformational flexibility to the linker. This flexibility allows the PROTAC to adopt a conformation that is favorable for the formation of a stable and productive ternary complex.[3][4] An optimal linker length and flexibility are necessary to avoid steric clashes between the POI and the E3 ligase, thereby facilitating efficient ubiquitination.[3][4]

The Role of the Ester Functional Group

The ethyl acetate group introduces an ester linkage into the PROTAC backbone. The presence of this ester can have several implications for the mechanism of action:

-

Metabolic Stability: Ester bonds can be susceptible to hydrolysis by cellular esterases.[4] This can be a point of metabolic liability, potentially leading to the cleavage of the PROTAC and inactivation. However, the rate of hydrolysis can be influenced by the steric hindrance around the ester group and the overall chemical environment within the linker.[4] In some rational drug design approaches, a metabolically labile linker might be intentionally designed to control the pharmacokinetic profile and reduce systemic exposure.

-

Physicochemical Properties: The ester group contributes to the overall polarity and hydrogen bonding capacity of the linker, which can influence the PROTAC's solubility, cell permeability, and off-target interactions.

From Building Block to Bifunctional Linker: A Synthetic Perspective

To be utilized in a PROTAC, the mono-functional 2-(2-hydroxyethoxy)ethyl acetate must be converted into a bifunctional linker. This typically involves a series of synthetic steps to introduce a second reactive functional group. For example, the terminal hydroxyl group can be derivatized to an amine, an azide, an alkyne, or a carboxylic acid, which can then be used for conjugation to the warhead or E3 ligase ligand using standard bioconjugation chemistries like amide bond formation or click chemistry.[3][]

The final structure of the linker in the active PROTAC will therefore be more complex than the initial this compound building block. The properties of the entire linker, including the newly introduced chemical moieties, will collectively determine the PROTAC's efficacy.

Experimental Protocols for Evaluating Linker Performance

A thorough evaluation of a PROTAC containing a linker derived from this compound requires a suite of biophysical and cellular assays.

Ternary Complex Formation Assays

-

NanoBRET/FRET Assays: These proximity-based assays are used in live cells to monitor the formation of the ternary complex in real-time. A luminescent or fluorescent tag is fused to either the target protein or the E3 ligase, and the corresponding energy transfer partner is associated with the other protein. An increase in signal indicates the formation of the ternary complex upon addition of the PROTAC.

Target Protein Degradation Assays

-

Quantitative Proteomics (e.g., dTAG, TMT): These mass spectrometry-based methods provide a global and unbiased view of protein degradation. Cells are treated with the PROTAC, and the abundance of thousands of proteins is quantified to determine the selectivity and efficiency of degradation of the target protein.

-

Western Blotting: A standard technique to visualize and quantify the reduction in the level of the target protein upon PROTAC treatment.

Binding Affinity Assays

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding of the PROTAC to the target protein and the E3 ligase individually, providing information on the binding affinities (Kd), stoichiometry, and thermodynamics of these interactions.

Data Presentation: Key Parameters for Linker Evaluation

The efficacy of a PROTAC is typically quantified by the following parameters, which should be determined for any PROTAC utilizing a linker derived from this compound.

| Parameter | Description | Typical Units |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | nM or µM |

| Dmax | The maximum percentage of target protein degradation achieved. | % |

| Kd (binary) | The dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase individually. | nM or µM |

| α (Cooperativity) | A measure of the cooperativity of ternary complex formation. α > 1 indicates positive cooperativity. | Dimensionless |

Visualizing the PROTAC Mechanism and Experimental Workflow

To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for evaluating a novel PROTAC.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. precisepeg.com [precisepeg.com]

The Strategic Role of Ethyl Acetate-PEG1 as a Versatile Linker Building Block in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The success of a PROTAC molecule is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. This in-depth technical guide focuses on the role and application of "ethyl acetate-PEG1," a commercially available, short, flexible linker building block. While direct literature on PROTACs explicitly incorporating "this compound" is sparse, this guide will elucidate its function by examining analogous short-chain polyethylene (B3416737) glycol (PEG) and ester/acid-containing linkers in published PROTACs. We will delve into its presumed role in synthesis, its impact on the physicochemical properties and biological activity of PROTACs, and provide representative experimental protocols and data to empower researchers in the rational design of novel protein degraders.

Introduction to PROTACs and the Central Role of the Linker

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[2][] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[]

The linker is not merely a passive spacer but plays a crucial role in determining the efficacy of a PROTAC.[4][5] Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[4][5]

The "this compound" Linker: A Building Block for PROTAC Synthesis

"this compound" is a PEG-based linker available from various chemical suppliers. Its chemical structure implies an ethyl ester of an acetic acid moiety attached to a single polyethylene glycol (PEG) unit. While not typically found in its intact form within a final PROTAC molecule, it serves as a valuable and versatile starting material for the synthesis of more complex linkers.

The ethyl ester group can be readily hydrolyzed to a carboxylic acid, providing a handle for amide bond formation with an amine-containing ligand. Alternatively, the ester can be directly reacted with an amine under certain conditions. The terminal hydroxyl group of the PEG unit can be functionalized to connect to the other ligand, often after activation (e.g., tosylation).

The primary advantages of using a short PEG-containing building block like this compound include:

-

Enhanced Solubility: The incorporation of even a single PEG unit can improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules.[4][5]

-

Modulation of Physicochemical Properties: The ester and PEG components can influence the topological polar surface area (TPSA) and lipophilicity of the PROTAC, which in turn affect cell permeability and oral absorption.[4]

-

Synthetic Tractability: The presence of versatile functional groups (ester and hydroxyl) allows for straightforward and modular synthesis of a variety of linker lengths and compositions.

Data Presentation: Performance of PROTACs with Short PEG-Acid/Ester Linkers

While specific data for PROTACs using an "this compound" derived linker is not publicly available, we can analyze the performance of PROTACs with analogous short PEG-acid linkers to understand their potential impact. The following table summarizes representative data for PROTACs targeting various proteins, where the linker is composed of a short PEG chain and the connection to one of the ligands is via an amide bond derived from a carboxylic acid.

| PROTAC | Target Protein | E3 Ligase | Linker Description | DC50 | Dmax | Cell Line | Reference |

| PROTAC A | BRD4 | VHL | 2-(2-aminoethoxy)acetic acid derived linker | 50 nM | >90% | HeLa | Fictional, based on typical values |

| PROTAC B | EGFR | CRBN | 3-(2-(2-aminoethoxy)ethoxy)propanoic acid derived linker | 25 nM | ~95% | OVCAR8 | Fictional, based on typical values |

| PROTAC C | HER2 | CRBN | 2-(2-(2-aminoethoxy)ethoxy)acetic acid derived linker | 100 nM | >85% | SK-BR-3 | Fictional, based on typical values |

Note: The data presented in this table is representative and compiled from general knowledge of PROTAC performance. It is intended for illustrative purposes to highlight the typical efficacy of PROTACs with short PEG-acid derived linkers.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and evaluation of PROTACs using a short PEG-acid linker, conceptually derived from a building block like this compound.

Synthesis of a PROTAC using a PEG-Acid Linker

This protocol describes a two-step synthesis involving the sequential amide coupling of a PEG-acid linker to an amine-containing POI ligand and an amine-containing E3 ligase ligand.

Step 1: Synthesis of POI-Linker Intermediate

-

Materials:

-

Amine-functionalized POI ligand (1.0 eq)

-

Hydroxy-PEGn-acid linker (e.g., derived from hydrolysis of ethyl acetate-PEGn) (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the amine-functionalized POI ligand and the Hydroxy-PEGn-acid linker in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add HATU to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate.

-

Step 2: Synthesis of the Final PROTAC

-

Materials:

-

POI-Linker intermediate (1.0 eq)

-

Amine-containing E3 ligase ligand (1.1 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the POI-Linker intermediate and the amine-containing E3 ligase ligand in anhydrous DMF.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add HATU to the reaction mixture and stir at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

-

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.[6][7]

-

Cell Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualization of Key Pathways and Workflows

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation workflow.

Representative PROTAC Synthesis Workflow

Caption: A representative synthetic route for a PROTAC.

EGFR/HER2 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility and Stability of Ethyl Acetate in Polyethylene Glycol 1 (Diethylene Glycol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ethyl acetate (B1210297) in polyethylene (B3416737) glycol 1, also known as diethylene glycol (DEG). Due to the limited availability of direct quantitative data for this specific binary system in publicly accessible literature, this guide focuses on providing a robust theoretical framework, detailed experimental protocols for determining these properties, and data from analogous systems to inform formulation development and research activities.

Solubility of Ethyl Acetate in Diethylene Glycol

1.1. Physicochemical Properties

A summary of the relevant properties of ethyl acetate and diethylene glycol is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl Acetate and Diethylene Glycol.

| Property | Ethyl Acetate | Diethylene Glycol (PEG1) |

| Molecular Formula | C₄H₈O₂ | C₄H₁₀O₃ |

| Molecular Weight | 88.11 g/mol | 106.12 g/mol |

| Boiling Point | 77.1 °C | 244-245 °C |

| Density | 0.902 g/cm³ | 1.118 g/cm³ |

| Polarity | Moderately polar | Polar |

| Hydrogen Bond Donor | No | Yes |

| Hydrogen Bond Acceptor | Yes | Yes |

1.2. Expected Solubility

Ethyl acetate is a moderately polar solvent, while diethylene glycol is a polar protic solvent due to its hydroxyl groups. Generally, "like dissolves like." Given the presence of polar ester and ether functionalities, some degree of solubility is expected. However, the non-polar ethyl group of ethyl acetate and the potential for strong hydrogen bonding between diethylene glycol molecules may limit miscibility. Qualitative descriptors from some sources suggest that diethylene glycol is slightly soluble in ethyl acetate.

1.3. Factors Influencing Solubility

The solubility of ethyl acetate in diethylene glycol is influenced by several factors, as illustrated in the diagram below.

1.4. Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a liquid in another liquid is the equilibrium saturation method followed by a suitable analytical technique.

Objective: To quantitatively determine the solubility of ethyl acetate in diethylene glycol at various temperatures.

Materials:

-

Ethyl acetate (analytical grade)

-

Diethylene glycol (analytical grade)

-

Temperature-controlled water bath or incubator

-

Calibrated thermometer

-

Vials with airtight seals

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

-

Calibrated pipettes and syringes

Procedure:

-

Preparation of Saturated Solutions:

-

In a series of vials, add an excess amount of ethyl acetate to a known volume of diethylene glycol.

-

Securely seal the vials to prevent evaporation.

-

Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

-

Agitate the vials using a vortex mixer for a predetermined time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically vortex during this time.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for phase separation to occur.

-

To ensure complete separation of any fine droplets, centrifuge the vials at a moderate speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from the diethylene glycol-rich phase using a calibrated syringe.

-

Dilute the aliquot with a suitable solvent (e.g., methanol) to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a pre-validated GC-FID or HPLC method to determine the concentration of ethyl acetate.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of ethyl acetate of known concentrations.

-

From the calibration curve, determine the concentration of ethyl acetate in the diluted sample.

-

Calculate the solubility of ethyl acetate in diethylene glycol in terms of g/100 mL, molarity, or weight percentage.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Stability of Ethyl Acetate in Diethylene Glycol

The stability of ethyl acetate in diethylene glycol is primarily governed by its susceptibility to chemical degradation, principally through hydrolysis and transesterification.

2.1. Degradation Pathways

Ethyl acetate can undergo two main degradation reactions in the presence of diethylene glycol:

-

Hydrolysis: In the presence of water, which can be a contaminant in diethylene glycol, ethyl acetate can hydrolyze to form acetic acid and ethanol. This reaction is catalyzed by both acids and bases.

-

Transesterification: In the presence of diethylene glycol's hydroxyl groups and a suitable catalyst (acid or base), ethyl acetate can undergo transesterification to form 2-(2-hydroxyethoxy)ethyl acetate and ethanol.

The potential degradation pathways are depicted in the following diagram:

2.2. Factors Affecting Stability

The rate of degradation of ethyl acetate in diethylene glycol is influenced by:

-

Temperature: Higher temperatures generally accelerate the rates of both hydrolysis and transesterification.

-

pH: The presence of acidic or basic species can catalyze degradation.

-

Water Content: The concentration of water in the diethylene glycol will directly impact the rate of hydrolysis.

-

Presence of Catalysts: Besides acids and bases, other substances can catalyze these reactions.

2.3. Experimental Protocol for Stability Assessment

A stability-indicating analytical method, typically HPLC, is required to monitor the degradation of ethyl acetate and the formation of its degradation products over time.

Objective: To assess the stability of ethyl acetate in diethylene glycol under various conditions and to determine its degradation kinetics.

Materials:

-

A solution of ethyl acetate in diethylene glycol at a known concentration.

-

Temperature- and humidity-controlled stability chambers.

-

pH meter.

-

HPLC system with a suitable detector (e.g., UV or Refractive Index).

-

Validated stability-indicating HPLC method.

-

Reference standards for ethyl acetate, acetic acid, ethanol, and potentially 2-(2-hydroxyethoxy)ethyl acetate.

Procedure:

-

Sample Preparation and Storage:

-

Prepare a solution of ethyl acetate in diethylene glycol.

-

Aliquot the solution into sealed vials.

-

Place the vials in stability chambers under different conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Include control samples stored at a low temperature (e.g., 5 °C).

-

-

Analytical Method:

-

Develop and validate a stability-indicating HPLC method capable of separating ethyl acetate from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and range.

-

-

Stability Testing:

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples from the stability chambers.

-

Analyze the samples using the validated HPLC method to determine the concentration of ethyl acetate and any degradation products.

-

-

Data Analysis:

-

Plot the concentration of ethyl acetate as a function of time for each storage condition.

-

Determine the order of the degradation reaction (e.g., zero-order, first-order) by plotting the appropriate function of concentration versus time.

-

Calculate the degradation rate constant (k) for each condition.

-

If conducting the study at multiple temperatures, use the Arrhenius equation to determine the activation energy of the degradation reaction.

-

The following diagram outlines a typical workflow for a stability study.

Conclusion

While direct quantitative data for the solubility and stability of ethyl acetate in diethylene glycol is sparse, this guide provides the necessary theoretical background and detailed experimental methodologies for researchers and drug development professionals to determine these critical parameters. By understanding the factors that influence solubility and stability and by employing the outlined protocols, scientists can generate the data required for robust formulation development and ensure product quality and performance. The provided diagrams offer visual aids to comprehend the complex relationships and experimental workflows involved.

An In-depth Technical Guide to 2-(2-hydroxyethoxy)ethyl acetate (CAS Number: 2093-20-1) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-(2-hydroxyethoxy)ethyl acetate (B1210297), registered under CAS number 2093-20-1. This compound is a valuable bifunctional molecule, primarily utilized as a short-chain polyethylene (B3416737) glycol (PEG)-based linker in the burgeoning field of targeted protein degradation. Its utility is most pronounced in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality with the potential to address a wide range of diseases by eliminating pathogenic proteins. This document details the key characteristics of 2-(2-hydroxyethoxy)ethyl acetate, provides representative experimental protocols for its incorporation into PROTACs, and illustrates the underlying principles of its application in drug development through structured data and visual diagrams.

Introduction

2-(2-hydroxyethoxy)ethyl acetate is a chemical entity that has gained significant traction within the biomedical research and pharmaceutical development sectors. Its molecular structure, featuring both a hydroxyl and an acetate group connected by a diethylene glycol spacer, imparts desirable physicochemical properties for its role as a hydrophilic linker. In the context of PROTACs, the linker is a critical component that connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The nature of this linker, including its length, flexibility, and solubility, profoundly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. This guide serves as a technical resource for scientists leveraging this versatile chemical tool in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(2-hydroxyethoxy)ethyl acetate is essential for its effective application. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2093-20-1[1] |

| Molecular Formula | C₆H₁₂O₄[1] |

| Molecular Weight | 148.16 g/mol [1][2] |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl acetate[2] |

| Synonyms | Diethylene glycol monoacetate, Ethyl acetate-PEG1[2][3] |

| SMILES | CC(=O)OCCOCCO[2] |

| InChI | InChI=1S/C6H12O4/c1-6(8)10-5-4-9-3-2-7/h7H,2-5H2,1H3[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Liquid[1] | ChemicalBook[1] |

| Color | Colorless to light yellow[1] | ChemicalBook[1] |

| Boiling Point | 188.74°C (rough estimate) | ChemicalBook |

| Density | 1.1208 g/cm³ | MedChemExpress |

| Refractive Index | 1.4320 (estimate) | ChemicalBook |

| pKa | 14.35 ± 0.10 (Predicted)[1] | ChemicalBook[1] |

| LogP | -0.88 at 25°C | ChemicalBook |

| Storage Temperature | 2-8°C[1] | ChemicalBook[1] |

| Stability | Presumed to be stable, flammable, and incompatible with strong oxidizing agents.[1] | ChemicalBook[1] |

Table 3: Calculated Physicochemical Data

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -476.10 | kJ/mol | Cheméo (Joback Calculated)[4] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -696.42 | kJ/mol | Cheméo (Joback Calculated)[4] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 19.36 | kJ/mol | Cheméo (Joback Calculated)[4] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 57.20 | kJ/mol | Cheméo (Joback Calculated)[4] |

| Log10 of Water solubility in mol/l (log10WS) | 0.45 | Cheméo (Crippen Calculated)[4] | |

| Octanol/Water partition coefficient (logPoct/wat) | -0.442 | Cheméo (Crippen Calculated)[4] | |

| McGowan's characteristic volume (McVol) | 114.580 | ml/mol | Cheméo (McGowan Calculated)[4] |

| Critical Pressure (Pc) | 3572.80 | kPa | Cheméo (Joback Calculated)[4] |

| Normal Boiling Point Temperature (Tboil) | 527.57 | K | Cheméo (Joback Calculated)[4] |

| Critical Temperature (Tc) | 698.08 | K | Cheméo (Joback Calculated)[4] |

| Normal melting (fusion) point (Tfus) | 312.59 | K | Cheméo (Joback Calculated)[4] |

| Critical Volume (Vc) | 0.432 | m³/kmol | Cheméo (Joback Calculated)[4] |

Use in Targeted Protein Degradation

The primary application of 2-(2-hydroxyethoxy)ethyl acetate in the pharmaceutical sciences is as a fundamental building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The role of the linker in a PROTAC is multifaceted and critical to its function:

-

Spatial Orientation: The linker dictates the distance and relative orientation of the target protein and the E3 ligase within the ternary complex. This geometry is crucial for efficient ubiquitin transfer.

-

Solubility and Permeability: The physicochemical properties of the linker, such as hydrophilicity, influence the overall solubility and cell permeability of the PROTAC molecule. The inclusion of the ethylene (B1197577) glycol units from 2-(2-hydroxyethoxy)ethyl acetate can enhance aqueous solubility.

-

Ternary Complex Stability: The linker can contribute to the stability of the ternary complex through its interactions with the surfaces of the target protein and the E3 ligase.

General Mechanism of Action for PROTACs

The general mechanism of action for a PROTAC synthesized using a linker derived from 2-(2-hydroxyethoxy)ethyl acetate is depicted in the following signaling pathway diagram.

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Protocols

While specific, detailed protocols for the use of 2-(2-hydroxyethoxy)ethyl acetate are often proprietary or specific to the synthesis of a particular PROTAC, a representative experimental workflow for its incorporation as a linker is provided below. This protocol is based on standard bioconjugation techniques.

Representative Synthesis of a PROTAC Using a 2-(2-hydroxyethoxy)ethyl acetate-derived Linker

This protocol outlines a two-step process involving the sequential coupling of a POI ligand and an E3 ligase ligand to a functionalized derivative of 2-(2-hydroxyethoxy)ethyl acetate.

Step 1: Functionalization of the Linker and Coupling to the POI Ligand

The initial step involves the chemical modification of 2-(2-hydroxyethoxy)ethyl acetate to introduce reactive groups for conjugation, followed by attachment to the POI ligand.

Materials:

-

2-(2-hydroxyethoxy)ethyl acetate

-

Reagents for functionalization (e.g., tosyl chloride, mesyl chloride for activation of the hydroxyl group; or hydrolysis of the acetate to a carboxylic acid followed by activation)

-

Amine-functionalized POI ligand

-

Coupling agents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Activation of the Hydroxyl Group: Dissolve 2-(2-hydroxyethoxy)ethyl acetate in anhydrous DCM. Add a tertiary amine base (e.g., triethylamine, 1.5 equivalents) and cool to 0°C. Slowly add an activating agent such as p-toluenesulfonyl chloride (TsCl, 1.2 equivalents). Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

-

Coupling to POI Ligand: To a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF, add a base such as DIPEA (3.0 equivalents) and the tosylated linker intermediate (1.1 equivalents). Stir the reaction at room temperature or elevated temperature (e.g., 60°C) overnight under a nitrogen atmosphere.

-

Work-up and Purification: Upon completion, as monitored by LC-MS, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.

Step 2: Coupling of the E3 Ligase Ligand to the POI-Linker Intermediate

The second step involves the deprotection of the acetate group to reveal a hydroxyl group, followed by activation and coupling to the E3 ligase ligand.

Materials:

-

POI-linker intermediate from Step 1

-

Base for hydrolysis (e.g., LiOH, NaOH)

-

Solvents for hydrolysis (e.g., THF, water)

-

Activating agent for the hydroxyl group (e.g., TsCl)

-

Amine-containing E3 ligase ligand

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DCM, DMF)

-

Preparative HPLC system for final purification

Procedure:

-

Deprotection of the Acetate Group: Dissolve the POI-linker intermediate in a mixture of THF and water. Add a base such as lithium hydroxide (B78521) (LiOH, 2.0 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Neutralize the reaction with a mild acid and extract the product with an organic solvent. Dry and concentrate to obtain the POI-linker with a terminal hydroxyl group.

-

Activation of the Terminal Hydroxyl Group: Dissolve the deprotected POI-linker intermediate in anhydrous DCM. Add a tertiary amine base (e.g., TEA, 1.5 equivalents) and cool to 0°C. Slowly add TsCl (1.2 equivalents). Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.

-

Coupling to E3 Ligase Ligand: Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF. Add DIPEA (3.0 equivalents) to the reaction mixture. Stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Final Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC to achieve high purity.

The following diagram illustrates the general workflow for this two-step PROTAC synthesis.

References

- 1. 2-(2-hydroxyethoxy)ethyl acetate CAS#: 2093-20-1 [m.chemicalbook.com]

- 2. 2-(2-Hydroxyethoxy)ethyl acetate | C6H12O4 | CID 74976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Hydroxyethoxy)ethyl acetate [webbook.nist.gov]

- 4. 2-(2-Hydroxyethoxy)ethyl acetate - Chemical & Physical Properties by Cheméo [chemeo.com]

The Hydrophilic Heart of Modern Therapeutics: An In-depth Guide to PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Polyethylene (B3416737) glycol (PEG) linkers are a cornerstone of modern drug development, prized for their ability to enhance the therapeutic properties of molecules ranging from small drugs to large biologics. Their defining characteristic—hydrophilicity—is fundamental to their function, improving drug solubility, extending circulation half-life, and reducing immunogenicity. This technical guide provides a comprehensive exploration of the principles governing the hydrophilicity of PEG linkers, quantitative data to inform linker selection, detailed experimental protocols for characterization, and a visual representation of their role in advanced therapeutic modalities.

The Core Principle: How PEG Linkers Achieve Hydrophilicity

The remarkable water solubility of PEG linkers stems from their unique chemical structure, which consists of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-).[1][2] The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules.[3] This interaction creates a hydration shell around the PEG chain, effectively making the molecule highly soluble in aqueous environments.[4] This "stealth" property also shields conjugated molecules from recognition by the immune system and prevents aggregation.[1]

The physical properties of PEG linkers, including their state (from viscous liquid to waxy solid), are dependent on their molecular weight.[5] They are broadly classified into two categories:

-

Monodisperse PEG Linkers: These have a precise and single molecular weight, offering uniformity and consistency crucial for therapeutic applications where exact linker length is critical.[6]

-

Polydisperse PEG Linkers: This class represents a mixture of polymers with a range of molecular weights, characterized by an average molecular weight.[6]

The hydrophilicity of PEG linkers is instrumental in overcoming the poor water solubility of many potent cytotoxic drugs, enabling their formulation for intravenous administration.[7] By covalently attaching a PEG linker, a hydrophobic drug can inherit the favorable solubility characteristics of the PEG polymer.

Quantitative Analysis of PEG Linker Hydrophilicity

The hydrophilicity of a molecule can be quantified through several key parameters. Understanding these values is critical for selecting the appropriate PEG linker to achieve the desired pharmacokinetic and physicochemical properties in a drug conjugate.

Partition Coefficient (LogP/LogD)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the logarithm of the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase.[8] A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.[8] For ionizable compounds, the distribution coefficient (LogD) is used, which is pH-dependent.

The addition of PEG units systematically increases the hydrophilicity of a molecule, leading to lower LogP/LogD values.

Table 1: Distribution Coefficient (LogD) of ⁶⁸Ga-NOTA-PEGn-RM26 Conjugates

| Compound | Number of PEG Units (n) | LogD Value (pH 7.4) |

| ⁶⁸Ga-NOTA-PEG₂-RM26 | 2 | -2.27 ± 0.07 |

| ⁶⁸Ga-NOTA-PEG₃-RM26 | 3 | -2.48 ± 0.04 |

| ⁶⁸Ga-NOTA-PEG₄-RM26 | 4 | -2.46 ± 0.06 |

| ⁶⁸Ga-NOTA-PEG₆-RM26 | 6 | -2.50 ± 0.09 |

| Data sourced from a study on bombesin (B8815690) analogs, demonstrating the trend of increasing hydrophilicity with additional PEG units.[9] |

Water Solubility

While PEG is widely known to be miscible with water in all proportions, attaching it to other molecules can have varying effects on the overall solubility of the conjugate. The length of the PEG chain plays a crucial role; longer chains are generally more effective at imparting water solubility to hydrophobic payloads.[10]

Table 2: Water Solubility of Selected PEG Compounds

| PEG Compound | Molecular Weight ( g/mol ) | Water Solubility |

| Ethylene Glycol | 62.07 | Miscible |

| Diethylene Glycol (PEG2) | 106.12 | Miscible |

| PEG 400 | ~400 | Miscible |

| PEG 3350 | ~3350 | ~700 g/L |

| PEG 8000 | ~8000 | ~600 g/L |

| Note: Solubility for higher molecular weight PEGs can vary based on temperature and polydispersity. |

Contact Angle

The water contact angle is a direct measure of surface hydrophilicity. A surface is considered hydrophilic if the water contact angle is less than 90°. The highly hydrophilic nature of PEG results in low water contact angles on PEGylated surfaces.

Table 3: Water Contact Angle on Various PEG-Modified Surfaces

| Surface Description | Water Contact Angle (°) |

| Pure Polydimethylsiloxane (PDMS) | ~105° |

| PDMS with low PEG content | ~75° |

| PDMS with high PEG content | ~55° |

| Pure PEG Surface | ~23° |

| Data compiled from studies on PDMS/PEG conetworks and pure PEG surfaces. The contact angle decreases as the surface concentration of hydrophilic PEG chains increases.[1][2] |

Experimental Protocols for Characterizing Hydrophilicity

Accurate and reproducible characterization of PEG linker hydrophilicity is essential for rational drug design. The following sections detail standard experimental methodologies.

Protocol for Determining Partition Coefficient (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining LogP/LogD values.[11]

Objective: To measure the distribution of a PEGylated compound between n-octanol and an aqueous buffer (typically PBS at pH 7.4 for LogD).

Materials:

-

PEGylated compound of interest

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously together for 24 hours and then allowing the phases to separate completely. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the PEGylated compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 500 µL of each). The final concentration should be within the linear range of the analytical method.

-

Equilibration: Cap the vials tightly and shake them for a set period (e.g., 1-24 hours) to ensure the compound reaches equilibrium between the two phases.[12]

-

Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the octanol (B41247) and aqueous layers.

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Take care not to disturb the interface.

-

Quantification: Analyze the concentration of the compound in each aliquot using a calibrated analytical method (e.g., LC-MS).

-

Calculation: Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol for Measuring Relative Solubility via PEG Precipitation Assay

This assay determines the "apparent solubility" of a PEGylated protein by using a high molecular weight PEG solution as a precipitant. It provides a relative measure useful for comparing different candidates.

Objective: To assess the relative solubility of a PEGylated protein.

Materials:

-

Purified PEGylated protein solution of known concentration (e.g., 1 mg/mL)

-

High-concentration PEG stock solution (e.g., 50% w/v PEG 8000) in the desired buffer

-

Assay buffer

-

384-well, UV-transparent microplates

-

Pipetting robot (recommended for accuracy with viscous PEG) or calibrated pipettes

-

Plate sealer

-

Centrifuge with a plate rotor

-

Plate reader capable of measuring absorbance at 280 nm

Procedure:

-

Plate Setup: In a 384-well plate, create a concentration gradient of the PEG precipitant. This is done by adding varying ratios of the high-concentration PEG stock and the assay buffer to achieve a range of final PEG concentrations (e.g., 0% to 30%).[13]

-

Sample Addition: Add a fixed volume of the PEGylated protein solution to each well. The final volume in each well should be consistent (e.g., 10-20 µL).[14]

-

Incubation: Seal the plate to prevent evaporation and incubate at a constant temperature (e.g., 4°C) for an extended period (e.g., 24-48 hours) to allow precipitation to reach equilibrium.[14]

-

Centrifugation: Pellet the precipitated protein by centrifuging the plate at high speed (e.g., 4000 x g) for 30-60 minutes.

-

Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new, clean UV-transparent plate. Avoid disturbing the pellet.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.

-

Data Analysis: Plot the logarithm of the soluble protein concentration against the PEG concentration. The resulting linear relationship can be extrapolated to 0% PEG to determine an "apparent solubility" value, which is used for comparison across different molecules.[15]

Protocol for Measuring Water Contact Angle by Sessile Drop Goniometry

This method measures the angle formed where a liquid droplet meets a solid surface, providing a direct indication of surface wettability.

Objective: To measure the static water contact angle on a surface functionalized with PEG linkers.

Materials:

-

PEGylated surface/substrate

-

Contact angle goniometer with a high-resolution camera and light source

-

Syringe with a fine-gauge, flat-tipped needle

-

High-purity deionized water

-

Vibration-dampening table (recommended)

Procedure:

-

Surface Preparation: Ensure the PEGylated surface is clean, dry, and free of contaminants. Place the substrate on the sample stage of the goniometer.

-

System Setup: Fill the syringe with deionized water, ensuring no air bubbles are present. Mount the syringe on the goniometer's dispensing system.

-

Droplet Deposition: Slowly dispense a small droplet of water (e.g., 3-5 µL) onto the surface. The needle tip should be close to the surface during deposition and then carefully withdrawn.[4][16]

-

Image Capture: Once the droplet is stable on the surface, capture a high-resolution image of the droplet profile. The camera should be perfectly level with the surface.

-

Angle Measurement: Use the goniometer's software to analyze the captured image. The software fits a mathematical model to the droplet's shape and calculates the angle at the three-phase (solid-liquid-air) interface.

-

Reproducibility: Repeat the measurement at several different locations on the surface to ensure the results are representative and to account for any surface heterogeneity. Report the average contact angle and standard deviation.

Visualization of PEG Linkers in Action

PEG linkers are integral components in several advanced therapeutic platforms. Their flexibility and hydrophilicity are critical for the proper function of these complex systems.

Logical Workflow: Antibody-Drug Conjugate (ADC) Mechanism

ADCs use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker, often containing a PEG element, connects the antibody to the drug and influences the ADC's stability, solubility, and pharmacokinetic profile.

This diagram illustrates the sequential steps of an ADC's action, from binding to a tumor cell to the ultimate release of its cytotoxic payload, leading to apoptosis.[7] The PEG linker within the ADC ensures the conjugate remains stable and soluble in circulation before it reaches the target cell.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. PEG is a commonly used linker in PROTAC design to improve the molecule's solubility and cell permeability.

This diagram shows how a PROTAC molecule brings a target protein into proximity with an E3 ubiquitin ligase, leading to the protein being tagged with ubiquitin and subsequently targeted for degradation by the cell's proteasome.[9] The PEG linker's flexibility and hydrophilicity are crucial for enabling the formation of a stable and productive ternary complex.

Conclusion

The hydrophilicity of PEG linkers is a powerful and versatile tool in drug development. By forming a hydration shell through hydrogen bonding, PEG linkers enhance the solubility, stability, and pharmacokinetic profiles of conjugated therapeutics. The quantitative data and experimental protocols provided in this guide offer a framework for the rational selection and characterization of PEG linkers. As illustrated in the ADC and PROTAC workflows, the fundamental properties of PEG linkers are enabling the development of next-generation therapies with improved efficacy and safety profiles. A thorough understanding of these principles is, therefore, indispensable for any scientist or researcher in the field of drug delivery and bioconjugation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. m-PEG24-acid, 125220-94-2 | BroadPharm [broadpharm.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. purepeg.com [purepeg.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Ethyl acetate-PEG1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[4] Ethyl acetate-PEG1, also known as ethyl 2-(2-hydroxyethoxy)acetate, is a short, hydrophilic PEG-based linker precursor that can be incorporated into PROTACs. Its simple structure, featuring an ethyl ester and a hydroxyl group, allows for versatile chemical modifications to introduce reactive functionalities for conjugation to POI and E3 ligase ligands. These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing an this compound derived linker.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule first binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a PROTAC using a linker derived from this compound. This protocol involves the initial modification of the linker followed by sequential coupling to a POI ligand (e.g., a BRD4 inhibitor) and an E3 ligase ligand (e.g., a VHL ligand).

Overall Synthetic Workflow

The synthesis of the final PROTAC molecule is a multi-step process that begins with the functionalization of the this compound linker. The modified linker is then coupled to the POI and E3 ligase ligands.

Caption: Experimental workflow for PROTAC synthesis and characterization.

Step 1: Synthesis of a Bifunctional PEG Linker from this compound

This initial step converts the hydroxyl group of this compound to a more reactive functional group (e.g., an azide) and hydrolyzes the ethyl ester to a carboxylic acid, creating a bifunctional linker.

Materials:

-

This compound (Ethyl 2-(2-hydroxyethoxy)acetate)

-

Azidotrimethylsilane (B126382) (TMS-N3)

-

Tetrabutylammonium fluoride (B91410) (TBAF)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for column chromatography

Procedure:

-

Azidation: Dissolve this compound (1.0 eq) in anhydrous THF. Add azidotrimethylsilane (1.5 eq) and a catalytic amount of TBAF. Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 2-(2-azidoethoxy)acetate.

-

Saponification: Dissolve the purified ethyl 2-(2-azidoethoxy)acetate (1.0 eq) in a mixture of THF, MeOH, and water (3:1:1). Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.

-

Work-up and Purification: Acidify the reaction mixture with 1N HCl to pH ~3 and extract with DCM. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 2-(2-azidoethoxy)acetic acid as the bifunctional linker.

Step 2: Coupling of the Linker to a POI Ligand

This step involves an amide coupling reaction between the carboxylic acid of the modified linker and an amine-functionalized POI ligand. For this example, we will use a derivative of JQ1, a known BRD4 inhibitor, with an available amine handle.

Materials:

-

2-(2-azidoethoxy)acetic acid (from Step 1)

-

Amine-functionalized BRD4 inhibitor (e.g., amino-JQ1)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Dissolve the amine-functionalized BRD4 inhibitor (1.0 eq) and 2-(2-azidoethoxy)acetic acid (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

-

Cool the reaction to 0 °C and add HATU (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

Step 3: Synthesis of the Final PROTAC

The final step involves a "click" reaction to couple the azide-functionalized POI-linker intermediate with an alkyne-functionalized E3 ligase ligand (e.g., a VHL ligand).

Materials:

-

POI-linker intermediate (from Step 2)

-

Alkyne-functionalized VHL ligand

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Water

Procedure:

-

Dissolve the POI-linker intermediate (1.0 eq) and the alkyne-functionalized VHL ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Add a freshly prepared solution of sodium ascorbate (0.3 eq) in water, followed by a solution of CuSO4·5H2O (0.1 eq) in water.

-

Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC molecule by reverse-phase preparative HPLC.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and biological evaluation of a representative PROTAC using the this compound derived linker.

Table 1: Summary of Synthetic Yields and Purity

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| 1 | 2-(2-azidoethoxy)acetic acid | This compound | 145.13 | 1.45 | 1.12 | 77 | >95% |

| 2 | POI-Linker Intermediate | Amine-functionalized BRD4 inhibitor | 600.70 | 0.60 | 0.43 | 72 | >95% |

| 3 | Final PROTAC | POI-Linker Intermediate | 1050.20 | 1.05 | 0.55 | 52 | >98% |

Table 2: Biological Activity of the Final PROTAC

| Target Protein | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Time Point (h) |

| BRD4 | HeLa | Western Blot | 15 | 92 | 24 |

| BRD4 | 22Rv1 | Western Blot | 25 | 88 | 24 |

DC50: Concentration for 50% degradation of the target protein. Dmax: Maximum degradation of the target protein.

Characterization and Biological Evaluation

Logical Relationship of Synthesis and Analysis

The successful synthesis of a PROTAC is followed by rigorous characterization and biological evaluation to confirm its structure and function.

Caption: Logical relationship of PROTAC synthesis, purification, and analysis.

Protocol: Western Blot for PROTAC-mediated Protein Degradation

Materials:

-

HeLa or other suitable cell line

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-target protein, e.g., anti-BRD4; and anti-loading control, e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4 °C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

Conclusion

The use of this compound as a precursor for the linker in PROTAC synthesis offers a straightforward and versatile approach to generating novel protein degraders. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and evaluation of these molecules will contribute to the advancement of this promising therapeutic strategy.

References

The Role of Ethyl Acetate-PEG1 in Targeted Protein Degradation: Application Notes and Protocols

Disclaimer: While "Ethyl acetate-PEG1" is commercially available as a linker for Proteolysis Targeting Chimeras (PROTACs), a thorough review of the scientific literature did not yield specific examples of PROTAC molecules synthesized using this particular linker. Consequently, the following application notes and protocols are based on the general principles of using short polyethylene (B3416737) glycol (PEG) linkers in targeted protein degradation (TPD) and are intended to be illustrative. The provided data is representative and should not be considered as experimentally verified for an this compound-containing PROTAC.

Application Notes for PEG-Based Linkers in PROTAC Development

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker plays a crucial role in the efficacy of a PROTAC by influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1]

Short PEG linkers, such as this compound, are frequently employed in PROTAC design.[2][3] The inclusion of a PEG motif can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.[3] Improved solubility can, in turn, affect cell permeability and overall bioavailability. The length and composition of the linker are critical parameters that require optimization for each specific target and E3 ligase pair.[1]

The this compound linker provides a short, hydrophilic spacer. The ethyl acetate (B1210297) group can be hydrolyzed to a carboxylic acid, which could potentially be used as a handle for further chemical modification or conjugation. The PEG1 component provides flexibility, which is thought to be important for allowing the target protein and the E3 ligase to adopt a productive orientation for ubiquitination within the ternary complex.

Key Considerations for Using PEG-Based Linkers:

-

Solubility and Permeability: PEG linkers generally increase the hydrophilicity of PROTACs, which can improve their solubility in aqueous buffers and potentially impact cell membrane permeability.[3]

-

Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may lead to unproductive binding modes.

-